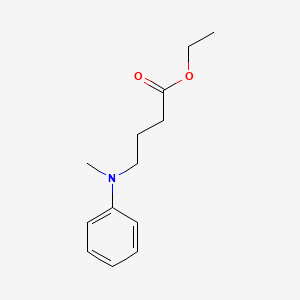

ethyl 4-(Methyl(phenyl)amino)butanoate

CAS No.: 38113-78-9

Cat. No.: VC8110503

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38113-78-9 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | ethyl 4-(N-methylanilino)butanoate |

| Standard InChI | InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |

| Standard InChI Key | MMNYLRPQFIUOFQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCN(C)C1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)CCCN(C)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-(methyl(phenyl)amino)butanoate is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol. Its IUPAC name, ethyl 4-[methyl(phenyl)amino]butanoate, reflects the following structural components:

-

An ethyl ester group (-COOCH₂CH₃) at the terminal position.

-

A butanoate chain (CH₂CH₂CH₂COO-) linking the ester to the nitrogen-containing substituent.

-

A methyl(phenyl)amino group (-N(CH₃)Ph) at the fourth carbon of the butanoate chain.

The presence of both polar (ester, amine) and nonpolar (phenyl, alkyl) regions confers amphiphilic characteristics, influencing solubility and intermolecular interactions.

Table 1: Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| Boiling Point | Estimated 280–300°C (decomposes) |

| LogP (Octanol-Water) | Predicted 2.1–2.7 |

| Solubility in Water | Low (<1 mg/mL at 25°C) |

| Solubility in Organic Solvents | High in ethanol, DMSO, dichloromethane |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Formation of 4-(Methyl(phenyl)amino)butanoic Acid:

-

A Michael addition reaction between methyl(phenyl)amine and acrylonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.

-

Alternative routes involve alkylation of methyl(phenyl)amine with γ-bromobutyric acid.

-

-

Esterification with Ethanol:

-

The carboxylic acid reacts with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) via Fischer esterification.

-

Reaction conditions: Reflux at 80–100°C for 6–12 hours, yielding the ester after aqueous workup and distillation.

-

Table 2: Optimization Parameters for Esterification

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Concentration | 5–10% H₂SO₄ | Maximizes protonation |

| Molar Ratio (Acid:Alcohol) | 1:3–1:5 | Shifts equilibrium |

| Reaction Time | 8–10 hours | Ensures >90% conversion |

Industrial Manufacturing Considerations

Large-scale production faces challenges in:

-

Byproduct Formation: Over-alkylation at the nitrogen center.

-

Purification: Distillation under reduced pressure to prevent thermal decomposition.

-

Catalyst Recovery: Ion-exchange resins or heterogeneous catalysts (e.g., Amberlyst-15) improve sustainability.

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Yields 4-(methyl(phenyl)amino)butanoic acid and ethanol.

-

Basic Hydrolysis (Saponification): Produces the sodium salt of the acid, requiring stoichiometric base.

Nucleophilic Substitution

The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alkoxides):

-

Aminolysis: Reaction with primary amines forms amide derivatives.

-

Transesterification: Higher alcohols displace ethanol under catalytic conditions.

Reduction Pathways

-

Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-(methyl(phenyl)amino)butan-1-ol.

-

Selective Reduction: Catalytic hydrogenation preserves the aromatic ring while saturating the butanoate chain.

| Activity | Mechanism | Likelihood (Scale 1–5) |

|---|---|---|

| Antimicrobial | Membrane disruption | 3 |

| Anti-inflammatory | COX enzyme inhibition | 4 |

| Neuroactive | Receptor modulation | 2 |

Industrial and Research Applications

Fragrance and Flavor Industry

The ester’s potential fruity odor (inferred from analogous structures) could make it valuable in:

-

Perfumery: As a mid-note in floral or citrus accords.

-

Food Additives: Enhancing aroma in processed foods.

Pharmaceutical Intermediates

-

Prodrug Development: Ester derivatives improve drug solubility or bioavailability.

-

Peptide Synthesis: The amino group facilitates coupling reactions in solid-phase synthesis.

Material Science

-

Polymer Modification: Incorporating the amine group into polyesters for functional materials.

-

Surface Coatings: Enhancing adhesion through polar interactions.

Challenges and Future Directions

Knowledge Gaps

-

Thermal Stability Data: Decomposition kinetics under varying temperatures.

-

Toxicological Profiles: Acute and chronic exposure risks.

Research Opportunities

-

Computational Modeling: Predicting metabolite pathways using QSAR models.

-

Hybrid Catalysis: Enzymatic esterification for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume